Cloruro de 5-(trifluorometil)piridina-2-sulfonilo

Descripción general

Descripción

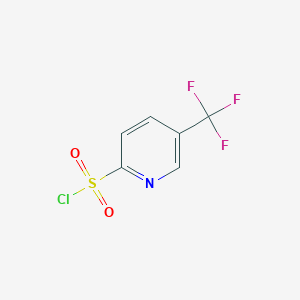

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, also known as TFPSCl, is a sulfonyl chloride that is used in organic synthesis as a reagent for the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. It is also used to prepare amides, esters, and other functional groups. TFPSCl is a colorless liquid that is soluble in many organic solvents, such as dichloromethane and acetonitrile, and is stable in air.

Aplicaciones Científicas De Investigación

Uso en medicamentos aprobados por la FDA

El grupo trifluorometil, que está presente en “Cloruro de 5-(trifluorometil)piridina-2-sulfonilo”, es una característica común en muchos medicamentos aprobados por la FDA . Las propiedades únicas del grupo trifluorometil contribuyen a las actividades farmacológicas de estos medicamentos .

Uso en agroquímicos

Los derivados de trifluorometilpiridina, como “this compound”, se utilizan ampliamente en la industria agroquímica . Se utilizan en la protección de cultivos contra plagas . Más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .

3. Uso en productos farmacéuticos y veterinarios Varios derivados de trifluorometilpiridina se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen la parte trifluorometilpiridina han obtenido la aprobación para su comercialización .

4. Uso en la síntesis de ingredientes activos “this compound” se puede utilizar en la síntesis de ingredientes activos en productos agroquímicos y farmacéuticos .

5. Uso en la producción de productos para la protección de cultivos 2,3-dicloro-5-(trifluorometil)piridina (2,3,5-DCTF), que puede derivarse de “this compound”, se utiliza en la producción de varios productos para la protección de cultivos .

6. Uso en el desarrollo de productos químicos orgánicos fluorados El grupo trifluorometil en “this compound” contribuye al desarrollo de productos químicos orgánicos fluorados, que tienen muchas aplicaciones en los campos agroquímico, farmacéutico y de materiales funcionales <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.

Mecanismo De Acción

Direcciones Futuras

The major use of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride will be discovered in the future .

Análisis Bioquímico

Biochemical Properties

It is known that trifluoromethylpyridine derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride may interact with certain enzymes, proteins, and other biomolecules in pests, affecting their biochemical reactions .

Cellular Effects

It is known that trifluoromethylpyridine derivatives, such as fluazinam, interfere with the biochemistry of respiration . This suggests that 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride may have similar effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that trifluoromethylpyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 277.7±40.0 °C at 760 mmHg and a melting point of 50-52ºC . This suggests that it may have certain stability and degradation characteristics over time in laboratory settings .

Dosage Effects in Animal Models

It is known that trifluoromethylpyridine derivatives can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that trifluoromethylpyridine derivatives can interact with certain enzymes or cofactors .

Transport and Distribution

It is known that trifluoromethylpyridine derivatives can interact with certain transporters or binding proteins .

Subcellular Localization

It is known that trifluoromethylpyridine derivatives can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIFFPWOMKLYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471797 | |

| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174485-72-4 | |

| Record name | 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174485-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

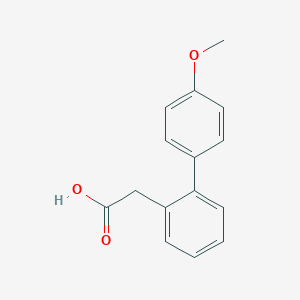

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)

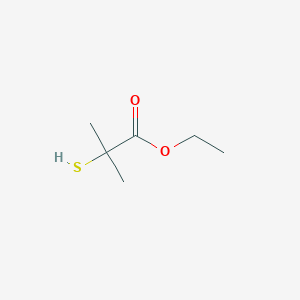

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)